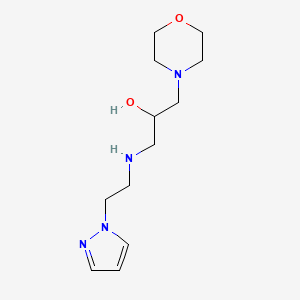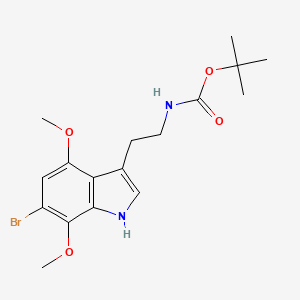![molecular formula C12H10N4O4 B14913327 (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinecarboxamide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Unique due to the presence of both a furan ring and a nitrophenyl group.
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Similar structure but with a different position of the nitro group.
(2E)-2-{[5-(3-aminophenyl)furan-2-yl]methylidene}hydrazinecarboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N4O4 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C12H10N4O4/c13-12(17)15-14-7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H3,13,15,17)/b14-7+ |
InChI-Schlüssel |
PPJWLXQCNMOYAR-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















